2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features multiple functional groups, including amide, triazine, and sulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE likely involves multiple steps, including the formation of the triazine ring, the introduction of the sulfanyl group, and the coupling of the phenyl and acetamido groups. Typical reaction conditions might include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This might include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring or amide groups can be reduced under specific conditions.
Substitution: Functional groups on the phenyl rings can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazine derivatives, amides, and sulfanyl-containing molecules. Examples could be:
- 2,4,6-Tris(2-pyridyl)-1,3,5-triazine
- N-(2,3-Dimethylphenyl)acetamide
- 2-(Sulfanyl)acetamide
Uniqueness
The uniqueness of N-(2,3-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and the potential synergistic effects they might have on its chemical and biological properties.
Properties
Molecular Formula |
C22H23N5O3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H23N5O3S/c1-12-7-6-10-17(14(12)3)24-18(29)11-31-22-25-21(30)20(26-27-22)16-9-5-8-13(2)19(16)23-15(4)28/h5-10H,11H2,1-4H3,(H,23,28)(H,24,29)(H,25,27,30) |
InChI Key |
NDXZBXYAOKNIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC(=C3NC(=O)C)C)C |
Origin of Product |
United States |
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